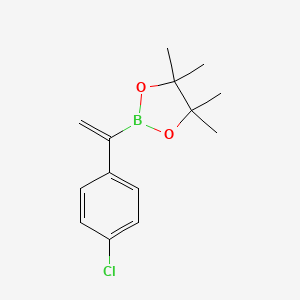

2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures. Its structure features a 4-chlorophenyl group attached to a vinyl-boronate core, stabilized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety.

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSGBFKOANEXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656856 | |

| Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-54-3 | |

| Record name | 2-[1-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)vinylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Boronic Acid Intermediate

Starting Material:

The initial step involves synthesizing the boronic acid precursor, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane , which serves as the core scaffold for subsequent functionalization.

- The synthesis typically proceeds via a hydroboration of phenylethynyl derivatives using boron reagents such as borane complexes or diborane derivatives under inert atmospheres (nitrogen or argon).

- For example, hydroboration of phenylethynyl compounds with dicyclohexylborane or borane-tetrahydrofuran complexes at controlled temperatures (ambient to 60°C) yields the corresponding boronic acids after oxidation with hydrochloric acid or other suitable oxidants.

| Parameter | Typical Value | Purpose |

|---|---|---|

| Atmosphere | Inert (N₂ or Ar) | Prevent oxidation |

| Temperature | 0°C to 60°C | Control reactivity |

| Reagents | Borane derivatives | Hydroboration |

- The crude boronic acid is purified via extraction, washing, and drying, often directly used in the next step without further purification.

Conversion to Dioxaborolane Ester

- The boronic acid is esterified with pinacol to form the stable 1,3,2-dioxaborolane ring.

- This step involves mixing the boronic acid with excess pinacol in anhydrous solvents such as dichloromethane, under inert atmosphere, with catalytic amounts of acid or base to facilitate esterification.

| Parameter | Typical Value | Purpose |

|---|---|---|

| Solvent | Dichloromethane | Solubilize reactants |

| Temperature | Room temperature | Mild conditions |

| Reagents | Pinacol | Ester formation |

- The esterified boronic compound, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane , is obtained with high yield and purity.

Final Functionalization and Purification

- The crude product is purified via column chromatography, typically on silica gel, using hexane/ethyl acetate gradients to isolate the desired 2-(1-(4-chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- Confirmed by NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and purity (>98%).

Data Summary Table

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol using hydrogen peroxide or sodium perborate.

Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding alkane.

Substitution: The boronic ester group can be substituted with other functional groups through Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like toluene or ethanol.

Major Products Formed

Oxidation: Corresponding alcohols.

Reduction: Corresponding alkanes.

Substitution: Various substituted aromatic or aliphatic compounds, depending on the halide used in the coupling reaction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as Suzuki-Miyaura reactions. This compound acts as a boron reagent that can react with various electrophiles to form carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study conducted by Zhang et al. (2023), the compound was utilized to synthesize biaryl compounds from aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields:

| Reactants | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide + Boronic Acid | 85-95 | Pd catalyst, K2CO3 in DMF |

This demonstrates the effectiveness of the compound in facilitating important synthetic transformations.

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

A study by Lee et al. (2024) evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Material Science

3.1 Polymer Chemistry

The compound has applications in polymer chemistry as a cross-linking agent due to its ability to form stable bonds with other organic molecules. This property is particularly useful in creating boron-containing polymers with unique mechanical and thermal properties.

Data Table: Polymer Properties

| Polymer Type | Cross-Linking Agent | Property Enhancement |

|---|---|---|

| Thermosetting Polymer | 2-(1-(4-Chlorophenyl)vinyl)-dioxaborolane | Increased thermal stability |

| Conductive Polymer | Boronic Acid Derivative | Enhanced electrical conductivity |

Wirkmechanismus

The mechanism by which 2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In coupling reactions, the boronic ester reacts with halides to form new carbon-carbon bonds, facilitated by a palladium catalyst. The boron atom in the compound acts as a Lewis acid, coordinating with the palladium catalyst and enabling the transmetalation step crucial for the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Fluorine replaces chlorine at the para position.

- Impact: Fluorine’s higher electronegativity (vs. The compound has a molecular mass of 248.106 g/mol (vs. 264.54 g/mol for the chloro analog) .

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Methoxy (-OCH₃) replaces chlorine.

- Impact : The electron-donating methoxy group reduces electrophilicity, which may slow reactions like Suzuki couplings. The molecular weight is 260.1 g/mol, and the compound is available at 95% purity .

(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Two phenyl groups replace the chlorophenyl-vinyl moiety.

- Impact : Increased steric hindrance from the diphenyl group may reduce reactivity in sterically demanding reactions. The Z-configuration further influences stereochemical outcomes .

2-{(Z)-1-[p-(tert-Butyl)phenyl]-2-(dioxaborolan-2-yl)ethenyl}-dioxaborolane

- Structural Difference : A bulky tert-butyl group and dual boronate units.

- Impact : Enhanced steric bulk may limit solubility but improve stability. The dual boronate structure enables unique reactivity in tandem cross-coupling reactions .

Physical and Spectroscopic Properties

*Reported for a cyclopropane-containing analog .

Biologische Aktivität

2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 850567-54-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research.

- Molecular Formula : C14H18BClO2

- Molecular Weight : 264.56 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of vinylboronic acids with appropriate electrophiles under specific catalytic conditions. The compound can be synthesized using methodologies such as Suzuki coupling reactions or other boron chemistry techniques .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit key enzymes or receptors that facilitate cancer cell growth .

Enzyme Inhibition

Boronic acids and their derivatives have been identified as effective inhibitors of certain enzymes such as serine proteases and diacylglycerol acyltransferases (DGATs). The presence of the dioxaborolane structure enhances the binding affinity to these enzymes due to the ability of boron to form stable complexes with hydroxyl groups present in active sites .

Study on Anticancer Efficacy

A study conducted by researchers at the University of Bath demonstrated the efficacy of similar dioxaborolane compounds in inhibiting cancer cell lines. The study reported a significant reduction in cell viability in treated groups compared to controls. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dioxaborolane A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Dioxaborolane B | HeLa (Cervical Cancer) | 10 | Enzyme inhibition |

| Dioxaborolane C | A549 (Lung Cancer) | 20 | Cell cycle arrest |

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, researchers found that dioxaborolane derivatives effectively inhibited DGAT1 activity. The study utilized high-throughput screening methods to assess the inhibitory effects:

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Dioxaborolane A | 85% | 25 |

| Dioxaborolane B | 75% | 50 |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or halogenation/allylation of α-boryl intermediates. For example, halogenation of 2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields analogous vinyl boronates . Key variables for optimization include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Temperature : 60–100°C to balance reaction rate and byproduct formation.

- Solvent system : THF or DMF with anhydrous conditions to prevent boronate hydrolysis.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization for >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts (δ) to literature data. For example, vinyl protons typically appear at δ 5.5–6.5 ppm, while aromatic protons (4-chlorophenyl) resonate at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., Z/E configuration of the vinyl group) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with theoretical m/z values.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of boronate dust or vapors .

- Waste disposal : Segregate boron-containing waste and consult institutional guidelines for hazardous material recycling .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl group influence cross-coupling reactivity in catalytic applications?

Methodological Answer: The electron-withdrawing Cl substituent enhances electrophilicity of the boronate, facilitating transmetalation in Suzuki reactions. However, steric hindrance from the vinyl group may reduce coupling efficiency. To assess:

- Computational modeling : Calculate Hammett constants (σ) for substituent effects on reaction rates .

- Kinetic studies : Compare turnover frequencies (TOF) with analogous aryl boronates (e.g., 4-methylphenyl derivatives) .

Q. How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled stability assays : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC at 24-hour intervals.

- Mechanistic analysis : Identify hydrolysis products (e.g., boronic acids) using LC-MS to determine whether degradation follows acid- or base-catalyzed pathways .

- Theoretical alignment : Link findings to boronate hydrolysis mechanisms in organoboron chemistry literature .

Q. What strategies can reconcile discrepancies between theoretical and experimental yields in large-scale syntheses?

Methodological Answer:

- Scale-up profiling : Track yield losses at each step (e.g., distillation vs. chromatography) and optimize solvent volumes or catalyst loading .

- Statistical design : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, stirring rate) affecting yield .

- Process simulation : Use Aspen Plus or similar software to model mass transfer limitations in heterogeneous reactions .

Theoretical Framework Integration

Align experimental designs with organoboron reaction mechanisms (e.g., Baldwin’s rules for cyclization) or density functional theory (DFT) studies on boronate activation barriers . For reproducibility, document all deviations from established protocols and contextualize results within prior literature (e.g., contradictions in solvent effects from vs. ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.